molecular formula C6H8Cl2N2O B13620978 5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride

5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B13620978
M. Wt: 195.04 g/mol
InChI Key: OMIOVBZCCBOBJY-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminomethyl group, a chlorine atom, and a dihydropyridinone ring. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride typically involves multiple steps. One common method starts with the preparation of the dihydropyridinone ring, followed by the introduction of the aminomethyl group and the chlorine atom. The final step involves converting the compound into its hydrochloride form to enhance solubility.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its reactivity and applications.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its chemical properties.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group and chlorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: This compound shares the aminomethyl group but has a different ring structure.

    5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Similar in having an aminomethyl group, but with an indole ring structure.

Uniqueness

5-(Aminomethyl)-3-chloro-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific combination of functional groups and ring structure

Properties

Molecular Formula

C6H8Cl2N2O

Molecular Weight

195.04 g/mol

IUPAC Name

5-(aminomethyl)-3-chloro-1H-pyridin-2-one;hydrochloride

InChI

InChI=1S/C6H7ClN2O.ClH/c7-5-1-4(2-8)3-9-6(5)10;/h1,3H,2,8H2,(H,9,10);1H

InChI Key

OMIOVBZCCBOBJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1CN)Cl.Cl

Origin of Product

United States

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